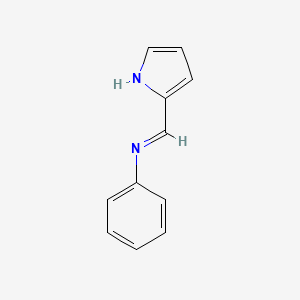

N-(pyrrol-2-ylidenemethyl)aniline

Description

Structure

3D Structure

Properties

CAS No. |

4089-09-2 |

|---|---|

Molecular Formula |

C11H10N2 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

N-phenyl-1-(1H-pyrrol-2-yl)methanimine |

InChI |

InChI=1S/C11H10N2/c1-2-5-10(6-3-1)13-9-11-7-4-8-12-11/h1-9,12H |

InChI Key |

XDLMLLMWCIBZIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=CC2=CC=CN2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to N Pyrrol 2 Ylidenemethyl Aniline

Established Condensation Reactions for Imine Formation

The most direct and established method for synthesizing N-(pyrrol-2-ylidenemethyl)aniline is the condensation reaction between pyrrole-2-carboxaldehyde and aniline (B41778). This reaction is a classic example of Schiff base formation, where the nucleophilic amino group of aniline attacks the electrophilic carbonyl carbon of the aldehyde. The process typically involves the formation of an unstable carbinolamine (or hemiaminal) intermediate, which then undergoes dehydration to yield the final stable imine product and a molecule of water.

Reaction Parameters and Solvent Effects in Schiff Base Synthesis

The efficiency and yield of the condensation reaction are highly dependent on several parameters. Temperature, reaction time, and solvent choice are critical factors that chemists must optimize.

Reaction Parameters: Generally, these reactions are promoted by heat, with temperatures around 60°C being common for similar Schiff base syntheses. researchgate.net The duration can vary significantly, sometimes requiring up to 72 hours to reach completion. researchgate.net The purity of the starting materials is also crucial; using freshly distilled pyrrole (B145914) and high-purity aniline can significantly improve the yield and reduce side products. researchgate.net

Solvent Effects: The choice of solvent plays a multifaceted role, influencing reactant solubility, reaction rate, and the position of the equilibrium. Anhydrous solvents like dried propanol (B110389) or ethanol (B145695) are frequently used to minimize the reverse hydrolysis of the imine product. researchgate.net The polarity of the solvent can impact the reaction; for instance, studies on the synthesis of related N-substituted pyrroles from anilines have been successfully conducted in solvents like 1,4-dioxane. nih.gov While aprotic polar solvents are common, the use of protic solvents like acetic acid can also be effective as it can double as a catalyst. nih.govnih.gov The effect of solvent choice on the yield of related pyrrole syntheses highlights the importance of this parameter.

Table 1: Effect of Solvents on the Yield of a Related Paal-Knorr Pyrrole Synthesis This table showcases the impact of different solvents on the yield of N-phenylpyrrole synthesized from aniline and 2,5-dimethoxytetrahydrofuran, a related reaction demonstrating the importance of solvent selection.

| Solvent | Yield (%) | Reference |

|---|---|---|

| 1,4-Dioxane | 97% (at 160°C) | nih.gov |

| Ethanol | Good Yields Reported | researchgate.net |

| Acetic Acid | Commonly Used | nih.govnih.gov |

| Propanol (anhydrous) | Used for similar Schiff Bases | researchgate.net |

Catalytic Enhancements in Synthesis (e.g., Acid Catalysis)

Catalysis is a key strategy to accelerate the rate of imine formation. Schiff base reactions are typically catalyzed by either acid or base. researchgate.net

Acid Catalysis: Acid catalysts are most common for this transformation. The mechanism involves the protonation of the carbonyl oxygen on pyrrole-2-carboxaldehyde, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by aniline. rsc.org Various acids have been employed:

Brønsted Acids: Acetic acid and p-toluenesulfonic acid (p-TsOH) are effective and widely used catalysts. nih.govnih.gov In some cases, acetic acid can serve as both the solvent and the catalyst. nih.gov

Self-Catalysis: Notably, pyrrole-2-carboxaldehyde is an acidic molecule itself and can sometimes facilitate the reaction without the need for an external catalyst. researchgate.net

Lewis Acids: Lewis acids are also viable catalysts for promoting the condensation. nih.gov

Natural Acids: In line with green chemistry principles, inexpensive and naturally occurring acids, such as those found in unripe mango extract, have been shown to effectively catalyze Schiff base formation. rsc.org

Table 2: Catalytic Conditions for Pyrrole and Schiff Base Synthesis

| Catalyst | Reactants | Solvent | Key Features | Reference |

|---|---|---|---|---|

| p-TsOH (p-toluenesulfonic acid) | Aniline, 2,5-dimethoxytetrahydrofuran | 1,4-Dioxane | Standard acid catalyst for Paal-Knorr synthesis. | nih.gov |

| Acetic Acid | 2-amino-pyrrole, aromatic aldehydes | Ethanol | Acts as both catalyst and solvent component. | nih.gov |

| None (Heat Catalyzed) | 2,3-diaminonaphthalene, pyrrole-2-carboxaldehyde | Propanol | Relies on inherent acidity of aldehyde and heat. | researchgate.net |

| Natural Acid (Mango Extract) | Aryl amine, acetophenones | Solvent-free | Green, inexpensive catalyst. | rsc.org |

| Zinc(II) chloride | Propargylic acetates, enoxysilanes, primary amines | Not specified | Multifunctional catalyst for one-pot MCR. | nih.gov |

Novel Synthetic Pathways to the Pyrrole-Imine Moiety

Beyond the traditional condensation, modern synthetic chemistry offers novel, often more complex, routes to the pyrrole-imine scaffold. These methods can provide access to diverse derivatives and often proceed through one-pot, multicomponent reactions (MCRs).

One such innovative approach is the one-pot reductive coupling of a nitroarene, like nitrobenzene, with a 1,4-dicarbonyl compound, such as 2,5-hexanedione, to form an N-substituted pyrrole. rsc.org This strategy combines the reduction of the nitro group to an amine and the subsequent Paal-Knorr condensation in a single vessel, enhancing efficiency. rsc.org Other MCRs, such as the zinc-catalyzed reaction of propargylic acetates, enoxysilanes, and primary amines, have been developed to produce highly substituted pyrroles regioselectively. nih.gov While not directly yielding the target molecule, these pathways represent advanced strategies for constructing the core N-aryl pyrrole structure, which could then be formylated to produce a precursor for the final imine formation.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for compounds like this compound. The focus is on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Alternative Solvents: The use of water as a solvent for Paal-Knorr type reactions and ethanol as a green solvent in catalytic systems represents a significant move away from volatile organic compounds. rsc.org

Solvent-Free Reactions: Mechanochemical methods, such as high-speed vibration milling, and solvent-free microwave-assisted syntheses offer powerful alternatives that eliminate solvent use entirely. researchgate.netrsc.org

Benign Catalysts: Employing heterogeneous catalysts that can be easily recovered and reused, or using natural, non-toxic acids, aligns perfectly with green chemistry goals. rsc.orgnih.gov

Microwave-Assisted and Other Energy-Efficient Synthetic Techniques

To overcome the often long reaction times and high temperatures of conventional heating, various energy-efficient techniques have been applied to the synthesis of pyrroles and Schiff bases.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a transformative tool in organic synthesis. rsc.org By directly and efficiently heating the reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes and often lead to higher yields and cleaner products. thegoodscentscompany.com This technique has been successfully applied to the Paal-Knorr synthesis of N-substituted pyrroles and other heterocyclic systems. thegoodscentscompany.comnih.gov

Ultrasound-Assisted Synthesis: The use of ultrasound (sonication) is another energy-efficient method. The acoustic cavitation generated by ultrasound can increase reaction rates and yields, often allowing for reactions to proceed at lower temperatures. This has been applied to pyrrole synthesis, providing an alternative to high-temperature methods.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for N-Substituted Pyrroles

| Method | Reaction Time | Key Advantage | Reference |

|---|---|---|---|

| Conventional Heating | Several hours (e.g., 2-24h) | Traditional, well-established. | nih.gov |

| Microwave Irradiation | Minutes (e.g., 8-15 min) | Drastic reduction in time, often higher yield. | thegoodscentscompany.com |

Regioselective and Stereoselective Considerations in Synthesis

Regioselectivity: This aspect concerns the specific placement of the imine functional group on the pyrrole ring. For this compound, the substituent is required at the C2 position. The most straightforward way to ensure this is to start with a precursor that already has the desired substitution pattern, namely pyrrole-2-carboxaldehyde. nih.govthegoodscentscompany.com When the pyrrole ring is constructed via novel methods like MCRs, controlling the regioselectivity becomes paramount. Fortunately, many modern methods offer excellent control. For example, certain ruthenium-catalyzed and zinc-catalyzed MCRs for pyrrole synthesis are reported to be highly regioselective, providing a reliable way to obtain specific isomers. nih.gov

Stereoselectivity: This relates to the three-dimensional arrangement of the atoms, specifically the geometry of the carbon-nitrogen double bond (C=N), which can exist as either the E or Z isomer. For this compound, steric hindrance between the relatively bulky pyrrole and aniline groups favors the formation of the more stable (E)-isomer, where these groups are on opposite sides of the double bond. A crystal structure analysis of the closely related compound 2,3-Dimethyl-N-[(E)-(1H-pyrrol-2-yl)methyl-idene]aniline confirms the presence of the (E)-isomer, supporting the hypothesis that this is the thermodynamically preferred configuration. In most standard syntheses, the (E)-isomer is expected to be the major or exclusive product without the need for special stereocontrol measures.

Purification and Isolation Techniques for Academic Research Purposes

The successful isolation and purification of this compound are critical for obtaining a product of sufficient purity for subsequent characterization and use in academic research. The primary methods reported for this class of Schiff bases involve column chromatography and crystallization, often used in combination to achieve high purity.

For closely related analogues of this compound, specific purification protocols have been detailed, which are instructive for the target compound. For instance, N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, a structurally similar imine, is purified from the crude reaction mixture using silica (B1680970) gel column chromatography. nih.gov The process employs a non-polar/polar solvent system, specifically a 5:1 volume/volume mixture of petroleum ether and ethyl acetate (B1210297) as the eluent, to separate the desired product from unreacted starting materials and byproducts. nih.gov

Following chromatographic separation, crystallization is a common final step to obtain the compound in a highly pure, crystalline form. The aforementioned analogue, N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, was successfully crystallized from ethanol to yield colorless or light yellow crystals. nih.gov In other cases, simple washing of the precipitated solid can be an effective purification step. For example, the related compound N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine was purified by washing the solid product with ethanol after the evaporation of the reaction solvent. semanticscholar.org

While detailed experimental procedures for the purification of this compound itself are not extensively documented in the provided search results, its synthesis and subsequent characterization by IR and 1H NMR spectroscopy have been reported. researchgate.net This confirmation of its chemical structure inherently implies that a successful purification was carried out to obtain a sample pure enough for spectroscopic analysis. researchgate.net The techniques employed would almost certainly involve standard laboratory practices such as chromatography and/or crystallization, similar to its analogues.

The choice of purification strategy depends on the scale of the reaction and the nature of any impurities. Thin-layer chromatography (TLC) is typically used to monitor the progress of the reaction and to guide the development of an appropriate solvent system for column chromatography. nih.gov

Table 1: Purification Techniques for this compound Analogues

| Compound Name | Purification Method | Eluent/Solvent System | Yield | Reference |

| N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline | Silica Gel Column Chromatography, Recrystallization | Petroleum ether/ethyl acetate (5:1 v/v), Ethanol | 28.4% | nih.gov |

| 2-Methyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline | Silica Gel Column Chromatography, Recrystallization | Petroleum ether/ethyl acetate (5:1 v/v), Ethanol/Water | 40.91% | |

| N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine | Washing | Ethanol | Not Specified | semanticscholar.org |

Advanced Spectroscopic and Structural Elucidation of N Pyrrol 2 Ylidenemethyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

NMR spectroscopy is a cornerstone for the structural elucidation of N-(pyrrol-2-ylidenemethyl)aniline, confirming the formation of the 1H-pyrrole imine structure rather than potential tautomeric forms. researchgate.netresearchgate.net

Proton (¹H) NMR Studies

The ¹H NMR spectrum provides key information about the proton environments within the molecule. A characteristic singlet is observed for the imine proton (CH=N) at approximately δ 8.27 ppm. researchgate.net The protons of the pyrrole (B145914) and phenyl rings appear in the aromatic region, typically between δ 6.2 and δ 7.4 ppm. Specifically, the pyrrole protons can be observed around δ 6.2-6.4 ppm and 6.9-7.1 ppm. researchgate.net The broad signal for the pyrrole N-H proton is also a key feature, though its chemical shift can be variable due to solvent effects and hydrogen bonding. The five protons of the aniline (B41778) phenyl group typically appear as a multiplet between δ 7.11 and 7.41 ppm. researchgate.net

Carbon-13 (¹³C) NMR Investigations

The ¹³C NMR spectrum complements the proton data, providing insight into the carbon skeleton. The imine carbon (CH=N) gives a distinct signal at approximately δ 150.3 ppm. researchgate.net The carbon atom of the phenyl ring attached to the imine nitrogen (C1) resonates around δ 152.1 ppm. The carbons of the pyrrole ring are found at characteristic chemical shifts of approximately δ 109.8, δ 116.7, δ 123.6, and δ 130.6 ppm, confirming the 1H-pyrrole structure. researchgate.net The remaining phenyl carbons appear in the δ 120-130 ppm range. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| Imine (CH=N) | ~8.27 | ~150.3 | researchgate.net |

| Pyrrole C2 | - | ~130.6 | researchgate.net |

| Pyrrole C3 | ~6.2-6.4 | ~109.8 | researchgate.net |

| Pyrrole C4 | ~6.2-6.4 | ~116.7 | researchgate.net |

| Pyrrole C5 | ~6.9-7.1 | ~123.6 | researchgate.net |

| Phenyl C1' | - | ~152.1 | researchgate.net |

| Phenyl C2'/C6' | ~7.1-7.4 | ~120-130 | researchgate.net |

| Phenyl C3'/C5' | ~7.1-7.4 | ~129.0 | researchgate.net |

| Phenyl C4' | ~7.1-7.4 | ~124.8 | researchgate.net |

| Pyrrole N-H | Variable | - |

Note: The chemical shifts are approximate and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While specific 2D NMR spectra for this compound are not detailed in the surveyed literature, their expected correlations can be inferred to confirm the structure:

COSY (Correlation Spectroscopy): A COSY experiment would be expected to show correlations between the adjacent protons on the pyrrole ring and adjacent protons on the aniline ring. Crucially, it would reveal the coupling between the imine proton and the proton at the 3-position of the pyrrole ring, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the imine proton signal (~8.27 ppm) to the imine carbon signal (~150.3 ppm) and assign each aromatic proton to its corresponding carbon in the pyrrole and phenyl rings.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides critical information on the functional groups present in the molecule and the nature of intermolecular interactions.

Characterization of Imine (C=N) and Pyrrole (N-H) Vibrational Signatures

The infrared (IR) spectrum of this compound and its derivatives shows characteristic absorption bands that confirm its structure.

Imine (C=N) Stretch: A key vibrational signature is the stretching of the imine double bond (C=N). This typically appears as a moderate to strong band in the region of 1620-1655 cm⁻¹. For related N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline derivatives, this band has been observed around 1645-1653 cm⁻¹.

Pyrrole (N-H) Stretch: The stretching vibration of the N-H bond in the pyrrole ring is another important diagnostic peak. In a non-hydrogen-bonded state, this would appear as a sharp band around 3500 cm⁻¹. However, due to significant hydrogen bonding in the solid state, this band is often observed as a broader absorption at lower frequencies, typically in the 3200-3400 cm⁻¹ range.

Raman spectroscopy would also be expected to show a strong band for the symmetric C=N stretching vibration, complementing the IR data.

Table 2: Characteristic IR Vibrational Frequencies (cm⁻¹) for this compound and Related Compounds.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes | Reference |

| Pyrrole N-H Stretch | 3200 - 3400 | Broadened due to hydrogen bonding | |

| Aromatic C-H Stretch | 3000 - 3100 | ||

| Imine C=N Stretch | 1620 - 1655 | Strong to medium intensity | |

| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands | |

| C-N Stretch | 1250 - 1335 | Aromatic amine C-N stretch |

Analysis of Hydrogen Bonding Interactions

X-ray crystallographic studies on closely related derivatives, such as (E)-2,4,6-Trimethyl-N-[(1H-pyrrol-2-yl)methylidene]aniline, reveal significant intermolecular hydrogen bonding. nih.gov In the solid state, these molecules form centrosymmetric dimers. nih.gov This dimerization occurs through a pair of N-H···N hydrogen bonds where the pyrrole N-H group of one molecule acts as a hydrogen bond donor to the imine nitrogen atom of a neighboring molecule. nih.gov This interaction creates a stable, ten-membered ring motif, often described with the graph-set descriptor R²₂(10). The presence of this strong hydrogen bonding is consistent with the broad, lower-frequency N-H stretching band observed in the IR spectra of these compounds in the solid state.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular formula is C₁₁H₁₀N₂.

The fragmentation of this compound is expected to follow pathways characteristic of aromatic amines and imines. A primary fragmentation pathway for aromatic amines involves the loss of a hydrogen cyanide (HCN) molecule from the aniline ring. Additionally, cleavage of the C-N and C=N bonds is anticipated, leading to the formation of various fragment ions. A plausible fragmentation pattern would involve the initial formation of the molecular ion [C₁₁H₁₀N₂]⁺, followed by fragmentation into characteristic ions.

Table 1: Postulated Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Postulated Structure | m/z (approximate) |

| [C₁₁H₁₀N₂]⁺ | Molecular Ion | 170 |

| [C₁₀H₉N]⁺ | Loss of HCN from aniline moiety | 143 |

| [C₆H₅N]⁺ | Aniline radical cation | 93 |

| [C₅H₅N₂]⁺ | Pyrrolylmethylidene-imine fragment | 93 |

| [C₄H₄N]⁺ | Pyrrole radical cation | 66 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

Note: This table is based on theoretical fragmentation patterns and data from related compounds.

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Transitions

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the electronic transitions within a molecule. The UV-Vis spectrum provides information about the absorption of light, which promotes electrons from the ground state to higher energy excited states, while emission spectroscopy details the subsequent relaxation of these electrons back to the ground state.

For Schiff bases derived from heterocyclic aldehydes, the electronic spectra typically exhibit bands corresponding to π → π* and n → π* transitions. In a study of a Schiff base derived from furan-3-carboxaldehyde, a band around 330 nm was attributed to the n → π* transition of the C=N chromophore. ijsrp.org It is expected that this compound would exhibit similar spectral features. The absorption spectrum is anticipated to show characteristic bands arising from the electronic transitions within the pyrrole and aniline rings, as well as the imine bond.

Research on other pyrrole-based Schiff bases has indicated that these compounds can exhibit fluorescence. researchgate.netijcce.ac.ir The emission properties are often sensitive to the molecular environment, including solvent polarity and pH. researchgate.netijcce.ac.ir The photophysical behavior of Schiff base-metal complexes has also been investigated, with some showing significant fluorescence quantum yields. rsc.org While specific emission data for this compound is not detailed in the available literature, it is plausible that this compound also exhibits fluorescent properties, which would be valuable for applications in sensing and optical materials.

Table 2: Expected Electronic Absorption Data for this compound

| Transition | Expected Wavelength Range (nm) | Associated Chromophore |

| π → π | 200-300 | Pyrrole ring, Aniline ring |

| n → π | 300-350 | Imine (C=N) |

Note: This table is based on data from analogous compounds and general principles of UV-Vis spectroscopy.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal, offering insights into bond lengths, bond angles, and intermolecular interactions. Although the crystal structure of this compound itself has not been reported, detailed crystallographic data are available for its derivatives, which can be used to infer its structural characteristics.

Studies on N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline and (E)-2,4,6-Trimethyl-N-[(1H-pyrrol-2-yl)methylidene]aniline reveal significant details about their molecular geometry. researchgate.netasianpubs.org In both derivatives, the pyrrole and benzene (B151609) rings are not coplanar. For N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline, the asymmetric unit contains two independent molecules, with the dihedral angles between the pyrrole and benzene rings being 72.37(7)° and 82.34(8)°. researchgate.net Similarly, in (E)-2,4,6-Trimethyl-N-[(1H-pyrrol-2-yl)methylidene]aniline, the dihedral angle between the rings is 78.3(1)°. asianpubs.org This twisted conformation is a common feature in such Schiff bases.

The imine C=N bond length in N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline is reported as 1.286(2) Å, which is indicative of a double bond character. researchgate.net The crystal packing in these derivatives is stabilized by intermolecular N-H···N hydrogen bonds, where the N-H of the pyrrole ring of one molecule forms a hydrogen bond with the imine nitrogen atom of a neighboring molecule. researchgate.netasianpubs.org This interaction leads to the formation of centrosymmetric dimers in the crystal lattice. asianpubs.org

Table 3: Crystallographic Data for N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline

| Parameter | Value | Reference |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 8.2236(14) | researchgate.net |

| b (Å) | 11.3306(19) | researchgate.net |

| c (Å) | 11.913(2) | researchgate.net |

| α (°) | 95.984(3) | researchgate.net |

| β (°) | 93.202(3) | researchgate.net |

| γ (°) | 109.274(3) | researchgate.net |

| Volume (ų) | 1037.3(3) | researchgate.net |

| Z | 4 | researchgate.net |

| Dihedral Angle (Pyrrole-Benzene) | 72.37(7)°, 82.34(8)° | researchgate.net |

Table 4: Crystallographic Data for (E)-2,4,6-Trimethyl-N-[(1H-pyrrol-2-yl)methylidene]aniline

| Parameter | Value | Reference |

| Crystal System | Monoclinic | asianpubs.org |

| Space Group | P2₁/c | asianpubs.org |

| a (Å) | 13.6739(10) | asianpubs.org |

| b (Å) | 7.3086(6) | asianpubs.org |

| c (Å) | 13.184(1) | asianpubs.org |

| β (°) | 111.184(4) | asianpubs.org |

| Volume (ų) | 1247.54(17) | asianpubs.org |

| Z | 4 | asianpubs.org |

| Dihedral Angle (Pyrrole-Benzene) | 78.3(1)° | asianpubs.org |

Chemical Reactivity and Transformation Studies of N Pyrrol 2 Ylidenemethyl Aniline

Reactivity of the Imine Group

The carbon-nitrogen double bond (C=N) of the imine group is a primary site of reactivity, susceptible to addition reactions and redox transformations. Its chemical behavior is influenced by the electronic properties of both the pyrrole (B145914) and aniline (B41778) rings attached to it.

The imine bond in N-(pyrrol-2-ylidenemethyl)aniline and related structures is electrophilic at the carbon atom, making it a target for nucleophiles. The formation of related Schiff base ligands through the condensation of pyrrole-2-carbaldehyde with primary amines is a well-established reaction. nih.gov The resulting azomethine group (CH=N) is characteristically identified by a sharp band in the IR spectrum around 1617 cm⁻¹ and a signal in the ¹H NMR spectrum near 8.3 ppm. nih.gov

While specific nucleophilic addition studies on this compound are not extensively detailed in the literature, the reactivity can be inferred from analogous iminopyrrole compounds. The C=N bond length in related structures, such as N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, is approximately 1.286 Å, confirming its double-bond character and availability for addition reactions. nih.govnih.gov Nitrogen-based ligands containing this iminopyrrole unit are of significant interest due to their flexible coordination with transition metals. researchgate.net Nucleophilic attack on the imine carbon can lead to the formation of new carbon-heteroatom or carbon-carbon bonds, providing a pathway to more complex amine derivatives.

The reduction of the imine functionality is a fundamental transformation that converts this compound into its corresponding secondary amine, N-(pyrrol-2-ylmethyl)aniline. This transformation can be achieved using various reducing agents. Of particular importance is the asymmetric hydrogenation of the C=N bond, which provides a direct route to chiral amines, valuable building blocks in pharmaceuticals and agrochemicals. dicp.ac.cnrsc.org

The transition metal-catalyzed asymmetric hydrogenation of unsaturated compounds is a powerful method for synthesizing chiral molecules. dicp.ac.cn Various catalytic systems have been developed for the asymmetric reduction of imines, employing metals such as iridium, rhodium, palladium, and iron. dicp.ac.cnrsc.orgrsc.org For instance, iridium catalysts with chiral spiro phosphine-oxazoline ligands have been used for the highly efficient asymmetric hydrogenation of cyclic imines containing a pyridyl moiety, which is structurally relevant to the pyrrole-containing substrate. acs.org Similarly, palladium-catalyzed asymmetric hydrogenation, activated by a Brønsted acid, has been successfully applied to the reduction of 2,5-disubstituted pyrroles, yielding enantioenriched 1-pyrrolines. dicp.ac.cn The further derivatization of these hydrogenated products can be conveniently achieved by leveraging the chemistry of the resulting imine or amine. dicp.ac.cn

The oxidative transformation of this compound can occur at several sites, including the imine bond, the pyrrole ring, and the aniline moiety. While specific studies on the oxidation of this compound are limited, the general reactivity of its constituent parts suggests several potential outcomes. The electron-rich nature of both the pyrrole and aniline rings makes them susceptible to oxidative polymerization. For example, aniline and pyrrole can undergo polymerization initiated by catalysts like carbon dots under UV light. rsc.org

Furthermore, oxidative cyclization reactions are plausible. Iodine/copper-mediated oxidative annulation has been used in the de novo synthesis of pyrrole-2-carbaldehyde derivatives, where the aldehyde oxygen originates from molecular oxygen. acs.orgorganic-chemistry.org This suggests that under similar oxidative conditions, intramolecular cyclization involving the aniline ring and the imine-pyrrole system could occur.

Transformations Involving the Pyrrole Ring System

The pyrrole ring in this compound is an aromatic, electron-rich heterocycle that readily participates in various transformations, most notably electrophilic substitution.

Pyrrole is known to be significantly more reactive towards electrophiles than benzene (B151609) due to the electron-donating effect of the nitrogen heteroatom. onlineorganicchemistrytutor.compearson.com This high reactivity leads to preferential electrophilic attack at the C2 (α) position, as the resulting carbocation intermediate is better stabilized by resonance (three resonance structures) compared to attack at the C3 (β) position (two resonance structures). onlineorganicchemistrytutor.com

Beyond electrophilic substitution, the pyrrole moiety can be functionalized through various other reactions. The pyrrole nitrogen atom, for instance, can be a site for substitution. N-substituted pyrrole derivatives can be prepared through reactions with a range of electrophiles. researchgate.net The synthesis of N-alkyne-substituted pyrrole esters has been reported, which can then undergo intramolecular nucleophilic and electrophilic cyclization to form fused heterocyclic systems like pyrrolopyrazinones and pyrrolooxazinones. nih.govbeilstein-journals.org

The entire this compound molecule can also serve as a building block for more complex structures. For example, reduction of related nitrobenzylidene-pyrrolidine precursors can lead to the formation of pyrroloquinoline derivatives. jocpr.com The functionalized pyrrole ring is a key component in many natural products and pharmaceuticals, and derivatives of pyrrole-2-carbaldehyde are valuable intermediates in the synthesis of these complex molecules. mdpi.comnih.gov The synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives using tin and indium chlorides also highlights the utility of aniline and heterocyclic scaffolds in constructing fused ring systems. researchgate.net

Coordination Chemistry: Ligand Behavior and Metal Complex Formation of this compound

The Schiff base this compound, derived from the condensation of pyrrole-2-carboxaldehyde and aniline, is a versatile ligand in coordination chemistry. Its structure incorporates both a pyrrole ring and an imine group, providing multiple coordination sites for metal ions. The nitrogen atom of the imine group and the nitrogen atom of the pyrrole ring can act as donor atoms, allowing the ligand to function in a bidentate or monodentate fashion. The deprotonation of the pyrrole N-H group can also lead to an anionic ligand, further diversifying its coordination behavior.

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with Schiff base ligands such as this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. While specific studies detailing the synthesis of complexes with the parent this compound are not extensively documented in the provided search results, general methodologies for similar pyrrole-based Schiff base ligands can be described.

A common synthetic route involves dissolving the Schiff base ligand in an alcohol, such as ethanol (B145695) or methanol, and adding a solution of the desired transition metal salt (e.g., chlorides, acetates, or nitrates) in the same solvent. The reaction mixture is often heated under reflux for several hours to facilitate complex formation. For instance, the synthesis of Co(II) and Cu(II) complexes with a related ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, is achieved by refluxing an equimolar mixture of the ligand and the metal salt in ethanol with a catalytic amount of glacial acetic acid. nih.govnih.gov The resulting metal complexes often precipitate from the solution upon cooling and can be collected by filtration, washed with the solvent, and dried.

The stoichiometry of the resulting complexes, typically in a 1:2 metal-to-ligand ratio, can be influenced by the reaction conditions, the nature of the metal ion, and the solvent used.

Table 1: General Synthetic Conditions for Transition Metal Complexes of Pyrrole-Based Schiff Base Ligands

| Parameter | Condition |

| Solvent | Ethanol, Methanol |

| Reactants | Schiff base ligand, Transition metal salt |

| Reaction Condition | Reflux |

| Catalyst | Glacial Acetic Acid (optional) |

| Product Isolation | Filtration upon cooling |

Spectroscopic Characterization of Metal Complexes

Spectroscopic techniques are crucial for elucidating the structure of the metal complexes and confirming the coordination of the this compound ligand to the metal center. The primary methods employed are FT-IR, UV-Vis, and NMR spectroscopy.

FT-IR Spectroscopy: Infrared spectroscopy is particularly useful for identifying the coordination of the imine nitrogen. The stretching vibration of the azomethine group (C=N) in the free Schiff base ligand appears at a characteristic frequency. Upon coordination to a metal ion, this band is expected to shift, typically to a lower wavenumber, due to the donation of electron density from the imine nitrogen to the metal center, which weakens the C=N bond. For example, in the related N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine ligand, a sharp band at 1617 cm⁻¹ corresponds to the imine group stretching vibration. nih.gov The appearance of new bands in the far-infrared region can be attributed to the formation of metal-nitrogen (M-N) bonds.

UV-Vis Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex and helps in determining the coordination geometry. The spectra of the complexes typically show bands arising from intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) or d-d transitions. The d-d transitions are often weak and can be used to deduce the geometry of the complex (e.g., octahedral, tetrahedral, or square planar) by comparing the observed bands with those predicted by ligand field theory.

¹H NMR Spectroscopy: While NMR spectroscopy is less commonly used for paramagnetic complexes, it is a powerful tool for characterizing diamagnetic complexes. In the ¹H NMR spectrum of the free ligand, the imine proton (CH=N) gives a characteristic signal. Upon complexation, this signal may shift, providing evidence of coordination. For instance, the imine proton of N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine appears as a singlet at 8.338 ppm. nih.gov

Table 2: Expected Spectroscopic Changes upon Complexation of this compound

| Spectroscopic Technique | Observation in Free Ligand | Expected Change Upon Complexation |

| FT-IR | ν(C=N) stretch | Shift to lower wavenumber |

| - | Appearance of ν(M-N) bands | |

| UV-Vis | Intra-ligand bands (π→π, n→π) | Shift in intra-ligand bands, Appearance of d-d and/or LMCT bands |

| ¹H NMR (for diamagnetic complexes) | Chemical shift of imine proton (CH=N) | Shift in the chemical shift of the imine proton |

Ligand Field Theory and Electronic Structure of Complexes

Ligand field theory (LFT) is instrumental in describing the electronic structure and properties, such as magnetism and color, of transition metal complexes. LFT considers the interactions between the metal d-orbitals and the ligand orbitals. The this compound ligand, with its nitrogen donor atoms, creates a ligand field that splits the degeneracy of the metal d-orbitals. The magnitude of this splitting (10Dq or Δ) and the geometry of the complex dictate the electronic properties.

For example, in an octahedral complex, the five d-orbitals split into two sets: the lower-energy t₂g orbitals and the higher-energy eg orbitals. The electronic transitions between these levels correspond to the d-d bands observed in the electronic spectra. From the energies of these bands, ligand field parameters such as the ligand field splitting parameter (10Dq), the Racah interelectronic repulsion parameter (B), and the nephelauxetic ratio (β) can be calculated. These parameters provide insights into the nature of the metal-ligand bond. A reduction in the Racah parameter (B) in the complex compared to the free metal ion indicates a degree of covalency in the metal-ligand bond.

The magnetic properties of the complexes are also determined by their electronic structure. For instance, a Ni(II) (d⁸) complex in an octahedral field is expected to have two unpaired electrons, resulting in paramagnetism. The magnetic moment can be experimentally determined and compared with the theoretical spin-only value to further support the proposed geometry. For related Ni(II) complexes with substituted anilines, temperature-dependent magnetic susceptibility measurements have been used to study single-ion anisotropy. nih.gov

It is important to note that specific ligand field parameters for complexes of the parent this compound are not available in the provided search results. The discussion above is based on the general principles of ligand field theory as applied to similar transition metal complexes.

Computational and Theoretical Investigations of N Pyrrol 2 Ylidenemethyl Aniline

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Geometry Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and optimizing the geometry of N-(pyrrol-2-ylidenemethyl)aniline. These methods allow for the precise calculation of molecular properties, providing a foundational understanding of the compound's behavior.

The conformational landscape of this compound is of significant interest due to the rotational freedom around the C-N and C-C single bonds. Studies have explored the potential for different conformers and tautomers to exist. The molecule can exist in different forms, and the stability of these forms is a key area of investigation.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and electronic transitions. A smaller gap generally indicates higher reactivity.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum chemical calculations provide static pictures of the molecule, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations can model the conformational flexibility of this compound over time, revealing how it might behave in different environments and interact with other molecules. These simulations are essential for understanding its behavior in solution and its potential interactions in biological systems.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed picture of how the reaction proceeds. This is particularly useful for understanding its synthesis and its reactivity with other chemical species.

Prediction of Spectroscopic Properties from Theoretical Models

Theoretical models can be used to predict various spectroscopic properties of this compound, such as its UV-Vis, IR, and NMR spectra. These predictions can be compared with experimental data to validate the theoretical models and to help interpret experimental spectra. For instance, calculated vibrational frequencies can be correlated with observed IR absorption bands.

Charge Transfer and Electronic Redistribution Studies

The electronic properties of this compound are influenced by the possibility of intramolecular charge transfer (ICT). The pyrrole (B145914) ring can act as an electron donor, while the aniline (B41778) moiety can act as an electron acceptor. Computational studies can quantify the extent of this charge transfer upon photoexcitation and how it affects the molecule's properties, such as its dipole moment and photophysical behavior. This is crucial for applications in materials science and optoelectronics.

Advanced Applications and Functional Material Precursors Based on N Pyrrol 2 Ylidenemethyl Aniline Excluding Clinical/biological Efficacy and Dosage

Catalytic Applications

The nitrogen-rich structure of N-(pyrrol-2-ylidenemethyl)aniline and its derivatives, specifically the imine and pyrrole (B145914) nitrogen atoms, makes them excellent ligands for coordinating with metal centers. This property is the foundation of their use in catalysis.

This compound as an Organocatalyst or Ligand in Metal Catalysis

Derivatives of this compound function as effective ligands in transition-metal catalysis. vulcanchem.com These iminopyrrole compounds are valued for their flexible complexation abilities with various transition metals. researchgate.net The imine nitrogen and the pyrrole nitrogen can act as a bidentate chelate, stabilizing metal ions and facilitating catalytic cycles.

Research has shown that ligands based on the mono(imino)pyrrole framework, synthesized from precursors like 2-acetyl pyrrole and aniline (B41778), are of significant interest for creating novel metal complexes. researchgate.netnih.gov These complexes, particularly with late transition metals like nickel and palladium, have demonstrated notable activity in processes such as olefin polymerization. researchgate.net The structural framework is analogous to the well-studied bis(imino)pyridine ligands, with the five-membered pyrrole ring replacing the six-membered pyridine (B92270) ring. nih.gov

Furthermore, related Schiff base ligands synthesized from pyrrole-2-carbaldehyde have been used to prepare copper(II) and cobalt(II) complexes. These metal complexes not only possess inherent catalytic capabilities but also serve as models for understanding coordination chemistry. nih.gov The combination of the pyrrole and aniline moieties within a single ligand structure allows for fine-tuning of the electronic and steric properties of the resulting metal catalyst.

Table 1: Examples of Metal Complexes with Pyrrole-Imine Ligands and Their Applications

| Ligand Type | Metal Center | Application Area | Reference |

|---|---|---|---|

| Mono(imino)pyrrole | Ni(II), Pd(II) | Olefin Polymerization | researchgate.net |

| N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine | Cu(II), Co(II) | Catalysis, Antimicrobial Agents | nih.gov |

| Bis(imino)pyrrole | Fe(II), Mn(II), Co(II) | Formation of Binuclear Helical Structures | nih.gov |

| Pyrrole-2-carbaldehyde Schiff bases | Ni(II), Pd(II) | Supramolecular Structures | researchgate.net |

Use in Stereoselective Chemical Transformations

While achiral this compound itself is not used for stereoselective control, its scaffold is a prime candidate for modification to induce chirality in chemical reactions. By introducing chiral centers or axial chirality into the ligand structure, catalysts capable of stereoselective transformations can be developed.

The field of asymmetric catalysis has seen the successful use of chiral ligands containing pyrrole and aniline motifs. For instance, chiral phosphoric acids have been employed as catalysts in the asymmetric Paal-Knorr synthesis to produce axially chiral 2-arylpyrroles with high enantioselectivity. nih.gov This demonstrates that the de novo construction of a pyrrole ring in a chiral environment can effectively control stereochemistry. Similarly, strategies have been developed for the atroposelective synthesis of N-aryl 1,2,4-triazoles using chiral Brønsted acids, a process that relies on controlling the rotation around a C-N bond. nih.gov

The introduction of chirality can be achieved by using a chiral amine or a chiral aldehyde during the initial Schiff base synthesis, or by modifying the aniline or pyrrole ring with a chiral auxiliary. These modified chiral ligands can then coordinate with a metal center. Chiral nickel catalysts based on C2-symmetric anilines have been developed for the isoselective polymerization of trans-2-butene. rsc.org Annulated chiral imidazolinium salts, derived from pyrrolo[1,2-c]imidazol-3-ones, have been synthesized and explored as precursors for chiral N-heterocyclic carbene (NHC) ligands for metal catalysis. nih.gov These examples underscore the potential of the this compound framework as a platform for designing new ligands for stereoselective synthesis.

Materials Science Applications

The conjugated π-system inherent in the this compound structure makes it a valuable precursor for functional organic materials, particularly conducting polymers and components for optoelectronic devices.

Precursors for Polymeric Materials (e.g., Conducting Polymers)

This compound can be viewed as a hybrid monomer containing both aniline and pyrrole units. Both polyaniline (PANI) and polypyrrole (PPy) are among the most studied conducting polymers due to their high conductivity, stability, and ease of synthesis. nih.gov The copolymerization of aniline and pyrrole is a recognized method to create materials that combine the beneficial properties of both homopolymers, such as enhanced environmental stability.

Direct electropolymerization of this compound has been shown to form conductive thin films on electrode surfaces. vulcanchem.com Cyclic voltammetry studies of this process reveal reversible oxidation peaks, which are indicative of polypyrrole-like conductivity. vulcanchem.com The resulting polymer can be used as a conductive coating for applications such as flexible electrodes. vulcanchem.com The presence of both monomer units in one molecule allows for the creation of a regular alternating copolymer structure, which can offer more predictable properties compared to random copolymers synthesized from a mixture of separate aniline and pyrrole monomers.

Components in Optoelectronic Systems (focus on chemical structure contributing to optical properties)

The optical and electronic properties of this compound are dominated by its molecular architecture, which features an extended π-delocalization across the pyrrole and aniline rings through the imine (-CH=N-) bridge. vulcanchem.com This conjugated system is responsible for the molecule's ability to absorb and emit light, making it and its polymeric derivatives suitable for optoelectronic applications.

The functionality of such materials in optoelectronics is determined by the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This HOMO-LUMO gap dictates the material's color, conductivity, and the energy of its electronic transitions. For this compound and its polymers, this gap can be tuned by chemical modification. researchgate.net For example, adding electron-donating or electron-withdrawing substituents to the aniline or pyrrole rings can alter the energy levels of the frontier orbitals. researchgate.net

Theoretical studies based on density functional theory (DFT) on poly(aniline-co-pyrrole) have shown that copolymerization reduces the HOMO-LUMO gap compared to the individual homopolymers, which can enhance electronic conductivity. researchgate.net This tunability allows for the rational design of materials with specific optical absorption and emission profiles, a key requirement for components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. nih.gov

Supramolecular Chemistry and Molecular Recognition (focus on host-guest interactions, self-assembly)

The specific arrangement of hydrogen bond donors (pyrrole N-H) and acceptors (imine N) in this compound and its derivatives drives their spontaneous organization into ordered supramolecular structures through self-assembly.

This phenomenon is well-documented in the solid state. X-ray crystallography studies of several this compound derivatives consistently reveal the formation of centrosymmetric dimers. researchgate.net This self-assembly is directed by a pair of classical N-H···N hydrogen bonds, where the pyrrole N-H group of one molecule interacts with the imine nitrogen atom of a neighboring, inversion-related molecule. researchgate.netnih.govresearchgate.net This robust hydrogen bonding motif creates a stable, dimeric supramolecular synthon.

Table 2: Crystallographic Data and Supramolecular Assembly of this compound Derivatives

| Compound | Supramolecular Motif | Key Interactions | Dihedral Angle (Pyrrole-Aniline) | Reference |

|---|---|---|---|---|

| N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline | Inversion Dimer | N-H···N hydrogen bonds | 72.37°, 82.34° | nih.gov |

| (E)-2,4,6-Trimethyl-N-[(1H-pyrrol-2-yl)methylidene]aniline | Centrosymmetric Dimer | N-H···N hydrogen bonds | 78.3° | researchgate.net |

| 2-Methyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline | Inversion Dimer | N-H···N, C-H···π | 83.63°, 87.84° | researchgate.net |

Building Blocks in Complex Molecule Synthesis (e.g., natural product synthesis intermediates)

This compound, as a Schiff base derived from pyrrole-2-carbaldehyde and aniline, represents a versatile and reactive building block in synthetic organic chemistry. Its structure, featuring a reactive imine (C=N) bond and two aromatic heterocyclic and carbocyclic rings, allows it to serve as a key intermediate in the construction of more complex molecular architectures, particularly polynuclear heterocyclic systems. The pyrrole core itself is a ubiquitous structural motif found in a wide array of natural products and pharmaceutically active compounds, making its derivatives valuable precursors. lookchem.comfrontiersin.org

The utility of this compound and its analogues primarily lies in their participation in multicomponent reactions (MCRs). MCRs are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a final product that incorporates substantial portions of all the starting materials. The in-situ formation of an imine, such as this compound from pyrrole-2-carbaldehyde and aniline, is often the pivotal first step in many MCRs that lead to highly substituted pyrrole derivatives. mdpi.comresearchgate.netorientjchem.org

Role in Multicomponent Reactions (MCRs)

The condensation of an aldehyde with a primary amine to form an imine is a foundational step that introduces structural diversity. In the context of pyrrole chemistry, using pyrrole-2-carbaldehyde and various anilines allows for the generation of a wide range of intermediates that can then undergo further transformations within the same pot. These subsequent reactions can include cycloadditions, Michael additions, and other cascade processes to rapidly build molecular complexity. researchgate.net

For instance, a three-component reaction involving a β-dicarbonyl compound, an arylglyoxal, and an ammonium (B1175870) source (which can be conceptually extended to primary amines like aniline) can yield highly substituted pyrroles. The mechanism involves an initial aldol (B89426) addition followed by a Paal-Knorr-type cyclization, where the amine component is crucial for the formation of the pyrrole ring. researchgate.net While not always isolating the this compound intermediate, its formation is implicit in the reaction mechanism.

The table below summarizes representative multicomponent strategies where the core components of this compound (a pyrrole aldehyde and an amine) are used to construct complex pyrrole-containing molecules.

| Reaction Type | Reactants | Product Type | Significance |

| Hantzsch-type Pyrrole Synthesis | α-haloketone, β-ketoester, Amine (e.g., aniline) | Substituted Pyrroles | A classic method adapted for MCRs to create highly functionalized pyrrole rings. researchgate.net |

| [3+2] Cycloaddition | Azomethine ylide (from amine + aldehyde), Acetylenedicarboxylate | Pentasubstituted Pyrroles | The reaction of an imine intermediate with a dipolarophile to rapidly generate complex pyrroles. mdpi.com |

| Iodine-catalyzed Condensation | Phenylacetylene, 2-Acyl Aniline Derivatives | Substituted Pyrroles | A metal-free approach for synthesizing pyrrole derivatives from aniline-based precursors. orientjchem.org |

| Domino Annulation | Aromatic Aldehyde, Substituted Aniline, Acetoacetanilide | Bicyclo[2.2.2]octane Derivatives | Demonstrates the use of aniline derivatives in complex cascade reactions to build polycyclic systems. orientjchem.org |

Precursors to Fused Heterocyclic Systems

The structural framework of this compound is a direct precursor to fused heterocyclic systems like pyrrolo[2,3-b]quinolines. These compounds are of significant interest due to their structural analogy to biologically active natural products. jocpr.com Synthetic strategies can involve the initial formation of a pyrrole-aniline linkage, followed by intramolecular cyclization reactions to construct the quinoline (B57606) portion of the molecule. For example, the reductive isomerization of related nitrobenzylidene-pyrrolidine precursors can lead to the formation of pyrroloquinoline derivatives, showcasing a pathway where the core structure is elaborated into a more complex, polycyclic system. vulcanchem.com

The table below details specific examples of complex molecules synthesized using precursors related to this compound.

| Precursor Type | Reaction | Complex Molecule Synthesized | Research Finding |

| (E)-3-(2-nitrobenzylidene)-1-phenylpyrrolidine-2,5-dione | Reductive Cyclization (Fe/Acetic Acid) | (E)-3-(2-aminobenzylidene)-1-phenylpyrrolidine-2,5-dione | An intermediate in a two-step synthesis towards N-substituted 1-phenyl-1H-pyrrolo[2,3-b]quinolin-2(3H)-one. jocpr.com |

| 2-Acetyl pyrrole and Aniline | Microwave-assisted Schiff Base Condensation | N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline | Serves as a mono(imino)pyrrole ligand, a building block for creating larger metal complexes and supramolecular structures. nih.gov |

| Pyrrole-2-carbaldehyde and 2,4,6-trimethylaniline | Acid-catalyzed Condensation | (E)-2,4,6-Trimethyl-N-[(1H-pyrrol-2-yl)methylidene]aniline | This Schiff base ligand forms centrosymmetric dimers via hydrogen bonding, demonstrating its utility in supramolecular chemistry. nih.gov |

Structure Reactivity and Structure Property Relationship Studies of N Pyrrol 2 Ylidenemethyl Aniline Derivatives

Design and Synthesis of Functionalized Analogues

A variety of synthetic methodologies have been employed to achieve these transformations. For instance, copper-catalyzed condensation reactions have proven effective for the synthesis of highly substituted pyrroles from enolizable imines and α-diazo-β-dicarbonyl compounds, offering a modular and regiocontrolled approach. nih.govrsc.orgrsc.org Another common method is the Claisen-Schmidt condensation, which has been utilized in the synthesis of chalcone (B49325) derivatives that can be further reacted to form more complex structures. nih.gov Additionally, transition metals like palladium have been used to catalyze reactions involving homopropargylic amines and aryl iodides to produce tetrasubstituted pyrroles. nih.gov The Paal-Knorr pyrrole (B145914) synthesis, a classical method involving the reaction of a 1,4-dicarbonyl compound with a primary amine, has also been reinvestigated and adapted for the synthesis of N-substituted pyrroles under mild conditions. alliedacademies.org

The design of these analogues often involves the introduction of substituents at various positions on both the pyrrole and aniline (B41778) rings. For example, N-benzylated pyrrole fragments have been incorporated into molecular designs to enhance binding to specific biological targets. nih.gov The synthesis of N-aryl pyrrolo-quinolines has also been achieved through the reductive isomerization of precursor compounds. jocpr.com These synthetic strategies provide access to a diverse library of N-(pyrrol-2-ylidenemethyl)aniline derivatives, enabling a systematic study of their structure-activity and structure-property relationships.

Table 1: Selected Synthetic Methods for Functionalized this compound Analogues

| Method | Reactants | Catalyst/Reagents | Product Type | Ref. |

| Imine Condensation | 2-Acetylpyrrole and 2,5-dimethylaniline | Acetic acid, microwave | 2,5-Dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline | nih.gov |

| Copper-Catalyzed Condensation | Enolizable imines and α-diazo-β-ketoesters | Copper(II) trifluoroacetylacetonate | Highly substituted pyrroles | nih.govrsc.org |

| Reductive Isomerization | (E)-3-(2-nitrobenzylidene)-1-phenylpyrrolidine-2,5-dione | Iron, acetic acid | N-Aryl Pyrrolo Quinolines | jocpr.com |

| Paal-Knorr Synthesis | Hexane-2,5-dione and amines | Iodine | N-substituted 2,5-dimethyl pyrroles | alliedacademies.org |

| Clauson-Kaas Reaction | 2,5-Dimethoxytetrahydrofuran and primary amines | Ca(NO₃)₂·4H₂O | N-Substituted pyrroles | nih.gov |

Influence of Substituents on Synthetic Efficiency and Selectivity

The efficiency and selectivity of synthetic routes toward this compound derivatives are significantly influenced by the nature and position of substituents on the aromatic rings. The electronic properties of these substituents can have a profound impact on reaction yields and the formation of specific isomers.

In copper-catalyzed condensation reactions for the synthesis of substituted pyrroles, the electron-richness of the nitrogen atom in the imine reactant has been shown to be relevant to its reactivity. nih.gov For instance, the reaction of an acetophenone (B1666503) imine bearing an N-4-chlorophenyl group (an electron-withdrawing group) resulted in a markedly lower yield compared to the reaction with an N-PMP (p-methoxyphenyl) imine, which contains an electron-donating group. rsc.org This suggests that electron-donating substituents on the aniline ring can enhance the nucleophilicity of the imine nitrogen, facilitating the reaction and leading to higher synthetic efficiency.

Competition experiments have further elucidated these substituent effects. When a mixture of imines derived from electron-rich and electron-poor anilines were reacted, the product derived from the electron-rich aniline was preferentially formed. nih.gov This highlights the competitive nature of the reaction and the directing influence of the electronic character of the substituents.

The choice of catalyst and reaction conditions can also play a crucial role in controlling selectivity. In some syntheses, specific catalysts are employed to achieve exclusive regioselectivity, ensuring the formation of a single desired product isomer. rsc.orgrsc.org The use of additives can also suppress competing reaction pathways, thereby enhancing the selectivity for the desired product. researchgate.net

Table 2: Effect of Aniline Substituents on Pyrrole Synthesis Yield

| Aniline Derivative | Reaction Type | Yield (%) | Electronic Nature of Substituent | Ref. |

| Aniline | Batch | 97 | Neutral | vulcanchem.com |

| 4-Chloroaniline | Flow | 66 | Electron-withdrawing | vulcanchem.com |

| 4-Methoxyaniline | Batch | 67 | Electron-donating | vulcanchem.com |

| N-PMP imine | Copper-catalyzed | 88 | Electron-donating | rsc.org |

| N-4-chlorophenyl imine | Copper-catalyzed | 42 | Electron-withdrawing | rsc.org |

Modulation of Imine and Pyrrole Reactivity through Structural Modification

The reactivity of the imine (C=N) bond and the pyrrole ring in this compound derivatives can be strategically modulated through structural modifications. These modifications, primarily involving the introduction of various substituents, can alter the electronic distribution and steric environment of the molecule, thereby influencing its chemical behavior.

The nucleophilicity of the imine nitrogen is a key factor in many reactions. Electron-donating groups on the aniline ring increase the electron density on the nitrogen atom, enhancing its nucleophilic character. nih.gov Conversely, electron-withdrawing groups decrease the nucleophilicity of the imine nitrogen. rsc.org This modulation of nucleophilicity is crucial in reactions where the imine acts as a nucleophile, such as in additions to electrophilic species. nih.gov The electrophilicity of the imine carbon can also be tuned. For example, the presence of a tosyl group on the imine nitrogen can increase the electrophilicity of the imine, making it more susceptible to nucleophilic attack. nih.gov

The reactivity of the pyrrole ring itself can also be controlled. The pyrrole ring is an electron-rich aromatic system, prone to electrophilic substitution. The introduction of substituents on the pyrrole ring or on the N-phenyl group can influence the position and rate of these reactions. N-alkylation of the pyrrole nitrogen is a common strategy to modify its properties. beilstein-journals.org Furthermore, the presence of substituents on the pyrrole ring can direct incoming electrophiles to specific positions. The reactivity of the pyrrole ring can also be harnessed in cycloaddition reactions. For instance, azomethine ylide intermediates generated from imines can undergo [3+2] cycloaddition reactions to form new heterocyclic rings. nih.gov

Impact of Structural Variations on Electronic and Spectroscopic Characteristics

The electronic and spectroscopic properties of this compound derivatives are intrinsically linked to their molecular structure. Variations in the substitution pattern on both the pyrrole and aniline rings can lead to significant changes in their UV-Vis absorption spectra, fluorescence characteristics, and other spectroscopic features.

The UV-Vis spectra of these compounds are typically characterized by absorption bands arising from π-π* transitions within the constituent aromatic systems. Absorbances corresponding to the π-π* transitions of the pyrrole ring, the C=N imine bond, and the benzene (B151609) ring are often observed. nih.gov For example, in one derivative, absorbances at 290 nm and 300 nm were attributed to the π-π* transitions of the pyrrole and C=N bonds, respectively, while an absorbance around 350 nm was assigned to the π-π* transition of the benzene ring. nih.gov

The introduction of substituents can cause a shift in these absorption bands. Electron-donating or electron-withdrawing groups can alter the energy levels of the molecular orbitals involved in the electronic transitions, leading to either a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima. mdpi.com The extent of electronic conjugation between the pyrrole and aniline rings also plays a crucial role. This conjugation is influenced by the dihedral angle between the two rings. nih.govnih.gov A more planar conformation allows for greater π-electron delocalization, which generally results in a red shift of the absorption spectrum.

Crystallographic studies have shown that the pyrrole and benzene rings in this compound derivatives are often not coplanar, with dihedral angles reported in the range of 42.71° to 87.84°. nih.govnih.govnih.govresearchgate.netresearchgate.net This deviation from planarity is influenced by the steric hindrance between the substituents on the rings.

Theoretical calculations, such as those using density functional theory (DFT), have been employed to understand the electronic structure and predict the spectroscopic properties of these molecules. physchemres.orgresearchgate.net These studies can provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding the electronic transitions and reactivity of the compounds. mdpi.com

Table 3: Spectroscopic Data for Selected this compound Derivatives

| Compound | Key Spectroscopic Feature | Value | Ref. |

| 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline | IR (C=N stretch) | 1611 cm⁻¹ | nih.gov |

| 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline | UV (π-π* pyrrole) | 290 nm | nih.gov |

| 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline | UV (π-π* C=N) | 300 nm | nih.gov |

| 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline | UV (π-π* benzene) | 350 nm | nih.gov |

| N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline | IR (C=N stretch) | 1653 cm⁻¹ | nih.gov |

An exploration of the evolving landscape of this compound reveals a wealth of untapped potential and emerging applications. This pyrrole-imine Schiff base, a versatile building block in coordination chemistry and materials science, is at the forefront of innovative research. This article delves into the future research directions and burgeoning trends for this compound, focusing on novel synthetic strategies, expanded catalytic roles, and integration into advanced functional materials.

Q & A

Q. What are the optimal synthetic routes for N-(pyrrol-2-ylidenemethyl)aniline, and how can purity be ensured?

Methodological Answer: A common approach involves condensation reactions between pyrrole-2-carbaldehyde and aniline derivatives. Key steps include:

- Reagent Ratios: Use 1.2–1.5 equivalents of aldehyde to aniline to drive the reaction to completion.

- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity, while ethanol facilitates recrystallization .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in ethanol yields >95% purity. Monitor by TLC (Rf ~0.4 in 7:3 hexane:EtOAc).

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR: Expect signals for:

- HRMS: Calculate exact mass (C₁₁H₁₁N₂: 171.0922). Deviations >5 ppm indicate impurities .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound derivatives?

Methodological Answer:

- Crystallization Issues: Low solubility in common solvents may require diffusion methods (e.g., layering hexane over DCM).

- Twinned Crystals: Use SHELXL for refinement with TWIN/BASF commands to model twinning .

- Hydrogen Bonding: Analyze via graph set theory (e.g., N–H···N motifs form chains; R₂²(8) patterns common) .

Q. How do electronic effects of substituents influence regioselectivity in cyclization reactions?

Methodological Answer:

- Mechanistic Insight: Electron-donating groups (e.g., –OCH₃) stabilize transition states via resonance, directing cyclization to para positions.

- Experimental Design: Synthesize derivatives with substituents (e.g., –NO₂, –CH₃) and compare reaction outcomes using LC-MS. For radical-mediated pathways (e.g., ZnBr₂/Oxone), EPR spectroscopy detects intermediates .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

Q. What strategies improve synthetic yields in nitroso-functionalized analogs?

Methodological Answer:

- Nitroso Coupling: Use in situ generation of nitroso intermediates (e.g., from hydroxylamines with MnO₂).

- Steric Mitigation: Bulky substituents reduce side reactions; e.g., tert-butyl groups increase yields by 20% .

Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.